N-[(isobutylamino)carbonothioyl]-4-methylbenzamide
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Overview
Description
“N-[(isobutylamino)carbonothioyl]-4-methylbenzamide” is a complex organic compound. It contains an isobutylamino group, a carbonothioyl group, and a 4-methylbenzamide group. The isobutylamino group consists of an isobutyl group (a branched four-carbon group) attached to an amino group (NH2). The carbonothioyl group (CS) is a functional group consisting of a carbon-sulfur double bond. The 4-methylbenzamide group consists of a benzene ring with a methyl group (CH3) and an amide group (CONH2) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isobutylamino and carbonothioyl groups would likely add significant steric bulk to the molecule, potentially influencing its reactivity .
Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of an amino group might make the compound a weak base, and the presence of a carbonothioyl group might make the compound susceptible to certain types of chemical reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-(2-methylpropylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)8-14-13(17)15-12(16)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKXYQLQMLRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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